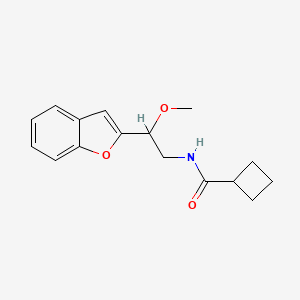
N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another example is a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones, which provides benzofuran derivatives in moderate yields .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including benzofurans, exhibit promising antibacterial properties. Researchers have synthesized novel furan-based compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria. These derivatives may serve as potential antimicrobial agents to combat drug-resistant infections . Notably, benzofuran compounds have demonstrated activity against various bacterial strains, making them a valuable area of study .
Anticancer Potential
Certain substituted benzofurans have shown dramatic anticancer effects. For instance, compound 36 (see Figure 8) exhibited significant cell growth inhibition in different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into benzofuran derivatives may unveil additional promising candidates for cancer therapy.
Cytotoxic Properties
Researchers have explored the cytotoxic properties of benzofuran derivatives on human cancer cells. These investigations aim to identify compounds with potential therapeutic applications and minimal side effects .
Other Therapeutic Advantages
Beyond antibacterial and anticancer activities, furan derivatives (including benzofurans) possess a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and antihypertensive properties . Furan-based compounds continue to be an exciting field for drug discovery and development.
Direcciones Futuras
Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities and drug prospects .
Mecanismo De Acción
Target of action
The compound “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” may have multiple targets due to the presence of the benzofuran moiety. Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Benzofuran derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” might affect. Benzofuran derivatives have been shown to affect a variety of pathways related to their biological activities .
Result of action
Benzofuran derivatives have been shown to have various effects at the cellular level, such as inhibiting cell growth or inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,15H,4,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYDYWZIFSZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

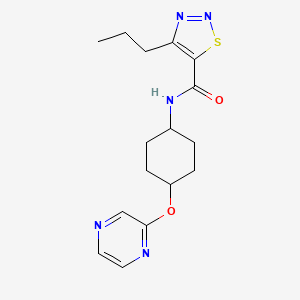
![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)
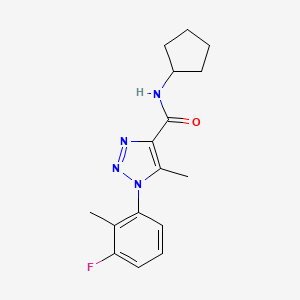
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)
![6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2566870.png)

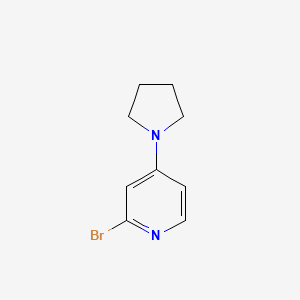
![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)
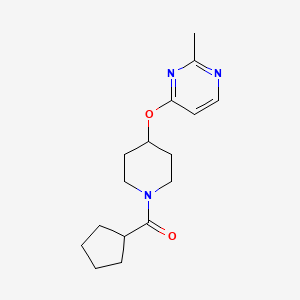
![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

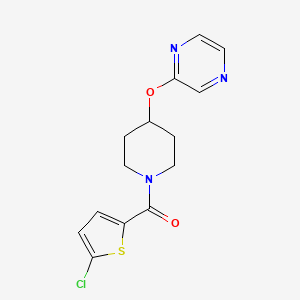
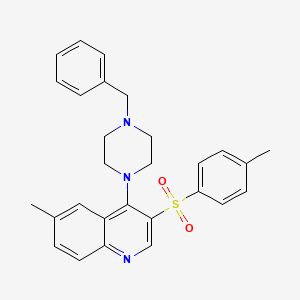
![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)